molecular formula C25H42N2O19 B3246076 NeuAc(a2-6)Gal(b1-4)GlcNAc CAS No. 174757-71-2

NeuAc(a2-6)Gal(b1-4)GlcNAc

Cat. No.: B3246076
CAS No.: 174757-71-2
M. Wt: 674.6 g/mol
InChI Key: RPSBVJXBTXEJJG-GRCOFDOYSA-N
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Description

NeuAc(α2-6)Gal(β1-4)GlcNAc, also known as N-acetylneuraminic acid (α2-6) linked to galactose (β1-4) linked to N-acetylglucosamine, is a trisaccharide commonly found in glycoproteins and glycolipids. This compound plays a crucial role in various biological processes, including cell-cell recognition, signaling, and pathogen interactions. It is particularly significant in the context of influenza virus binding, where it serves as a receptor for hemagglutinin, a viral surface protein.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NeuAc(α2-6)Gal(β1-4)GlcNAc typically involves the sequential glycosylation of N-acetylglucosamine with galactose and N-acetylneuraminic acid. The process begins with the protection of hydroxyl groups on N-acetylglucosamine, followed by the introduction of galactose using a glycosyl donor under the catalysis of a Lewis acid. The resulting disaccharide is then deprotected and subjected to further glycosylation with N-acetylneuraminic acid to form the final trisaccharide.

Industrial Production Methods

Industrial production of NeuAc(α2-6)Gal(β1-4)GlcNAc often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as sialyltransferases and galactosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, minimizing the need for protective group strategies. This method is advantageous for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

NeuAc(α2-6)Gal(β1-4)GlcNAc undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in N-acetylneuraminic acid and N-acetylglucosamine can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as periodic acid or sodium periodate are commonly used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

NeuAc(α2-6)Gal(β1-4)GlcNAc has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: Plays a role in cell-cell recognition and signaling, particularly in the immune system.

    Medicine: Serves as a target for antiviral drugs, especially in the context of influenza virus inhibition.

    Industry: Utilized in the production of glycoproteins and glycolipids for therapeutic and diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

    NeuAc(α2-3)Gal(β1-4)GlcNAc: Another sialylated trisaccharide with a different linkage pattern, which also serves as a receptor for various pathogens.

    NeuAc(α2-8)NeuAc(α2-8)NeuAc: A polysialic acid chain found in neural cell adhesion molecules, involved in cell-cell interactions in the nervous system.

Uniqueness

NeuAc(α2-6)Gal(β1-4)GlcNAc is unique due to its specific linkage pattern, which confers distinct biological properties. Its α2-6 linkage to galactose is particularly important for its role in influenza virus binding, distinguishing it from other sialylated compounds with different linkages.

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSBVJXBTXEJJG-GRCOFDOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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